molecular formula C14H19N3O4S B2739776 N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzenesulfonamide CAS No. 1105682-49-2

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzenesulfonamide

Cat. No. B2739776
M. Wt: 325.38
InChI Key: DILLKVJXFYHCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzenesulfonamide, also known as DB869, is a sulfonamide compound that has been extensively studied for its potential use as a therapeutic agent. This compound has shown promising results in various scientific research applications, particularly in the field of cancer research.

Scientific Research Applications

    Reactions at the Benzylic Position

    This is a field of organic chemistry where reactions occur at the benzylic position, which is very important for synthesis problems. The free radical bromination of alkyl benzenes is one such reaction .

    Benzene, 1,3-dimethyl-

    This is a compound with a similar structure. It has a molecular weight of 106.1650 and its IUPAC Standard InChI is InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3 .

    Synthesis of Indole Derivatives

    Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

properties

IUPAC Name

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-10-13(18)15-8-9-17(10)14(19)11-4-6-12(7-5-11)22(20,21)16(2)3/h4-7,10H,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILLKVJXFYHCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzenesulfonamide

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